![molecular formula C15H17N3O2S B3908129 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3908129.png)
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one
Overview
Description
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. It has also been shown to inhibit the proliferation of cancer cells by suppressing the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and suppress metastasis. It has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one in lab experiments is its high potency. This compound has been shown to exhibit significant biological activity at low concentrations. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the discovery of new signaling pathways that can be targeted for therapeutic purposes. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
In conclusion, 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one is a synthetic compound with significant potential for various applications. Its high potency, combined with its diverse biological effects, makes it a promising candidate for further research in the field of medicinal chemistry.
Scientific Research Applications
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antimicrobial properties. It has also been studied for its potential as an anti-inflammatory and antioxidant agent.
properties
IUPAC Name |
2-[2-(5-methoxy-1H-indol-3-yl)ethylimino]-3-methyl-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18-14(19)9-21-15(18)16-6-5-10-8-17-13-4-3-11(20-2)7-12(10)13/h3-4,7-8,17H,5-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGWMONFLUKVNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=NCCC2=CNC3=C2C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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